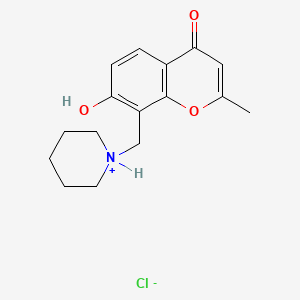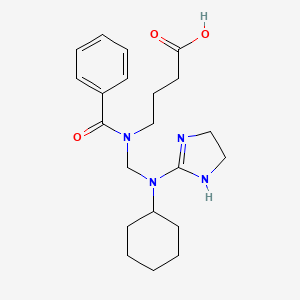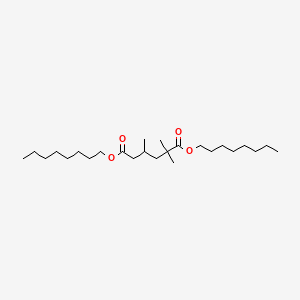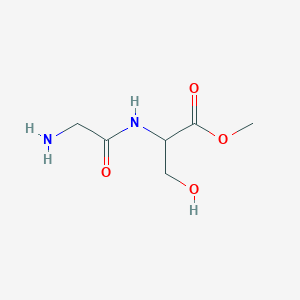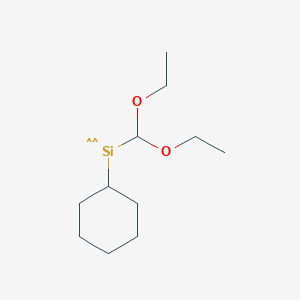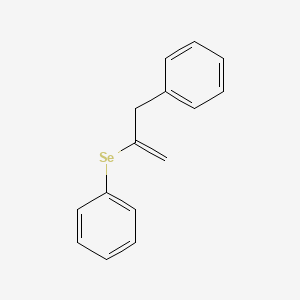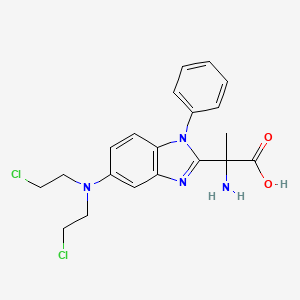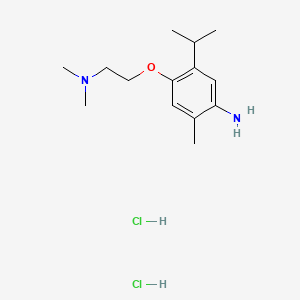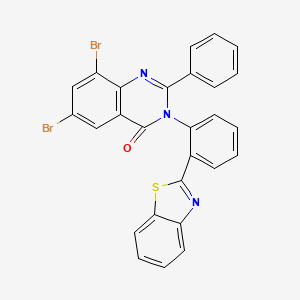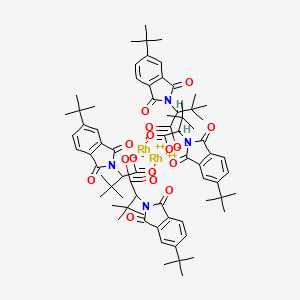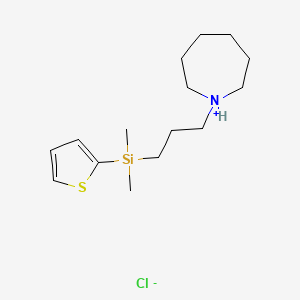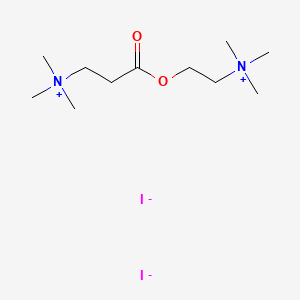
1-Propanaminium, N,N,N-trimethyl-3-oxo-3-(2-(trimethylammonio)ethoxy)-, diiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl-[3-oxo-3-[2-(trimethylazaniumyl)ethoxy]propyl]azanium diiodide is a complex organic compound with the molecular formula C13H30I2N4O2 and a molecular weight of 528212
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trimethyl-[3-oxo-3-[2-(trimethylazaniumyl)ethoxy]propyl]azanium diiodide typically involves multiple steps, starting with the preparation of the core structure followed by the introduction of the trimethylazaniumyl group. The reaction conditions often require the use of strong bases and specific solvents to ensure the proper formation of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound is carried out using large-scale reactors and controlled environments to maintain the purity and consistency of the product. Advanced purification techniques, such as recrystallization and chromatography, are employed to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions: Trimethyl-[3-oxo-3-[2-(trimethylazaniumyl)ethoxy]propyl]azanium diiodide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong nucleophiles.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
Trimethyl-[3-oxo-3-[2-(trimethylazaniumyl)ethoxy]propyl]azanium diiodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Medicine: It can be used in the development of new pharmaceuticals and therapeutic agents.
Industry: Its unique properties make it suitable for use in various industrial processes, including material science and nanotechnology.
Mecanismo De Acción
The mechanism by which trimethyl-[3-oxo-3-[2-(trimethylazaniumyl)ethoxy]propyl]azanium diiodide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to its biological and chemical effects.
Comparación Con Compuestos Similares
Trimethyl-[2-[[3-oxo-3-[2-(trimethylazaniumyl)ethylamino]propanoyl]amino]ethyl]azanium diiodide
Uniqueness: Trimethyl-[3-oxo-3-[2-(trimethylazaniumyl)ethoxy]propyl]azanium diiodide is unique due to its specific structural features and the presence of the trimethylazaniumyl group, which differentiates it from other similar compounds.
Propiedades
Número CAS |
82278-60-2 |
|---|---|
Fórmula molecular |
C11H26I2N2O2 |
Peso molecular |
472.15 g/mol |
Nombre IUPAC |
trimethyl-[3-oxo-3-[2-(trimethylazaniumyl)ethoxy]propyl]azanium;diiodide |
InChI |
InChI=1S/C11H26N2O2.2HI/c1-12(2,3)8-7-11(14)15-10-9-13(4,5)6;;/h7-10H2,1-6H3;2*1H/q+2;;/p-2 |
Clave InChI |
JYRUXVXCMXZNKO-UHFFFAOYSA-L |
SMILES canónico |
C[N+](C)(C)CCC(=O)OCC[N+](C)(C)C.[I-].[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


